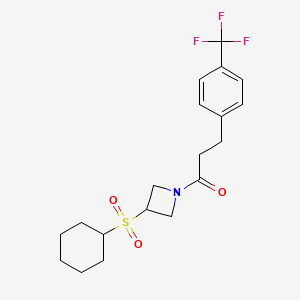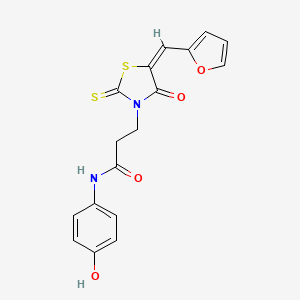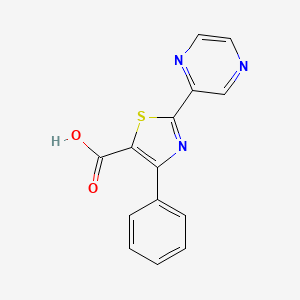
1-((3,4-difluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((3,4-difluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine, also known as DFP-10825, is a small molecule drug that has been developed for use in scientific research. This compound has been shown to have potential therapeutic applications in a range of diseases, including cancer, inflammation, and neurological disorders. In
Mécanisme D'action
The mechanism of action of 1-((3,4-difluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine involves the inhibition of HDAC6, which is a protein that plays a key role in cell growth and division. HDAC6 is involved in the regulation of microtubules, which are structures that help to maintain the shape and structure of cells. Inhibition of HDAC6 can lead to the disruption of microtubules, which can lead to the death of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In cancer, this compound has been shown to inhibit the growth of cancer cells and induce cell death. In inflammation, this compound has been shown to reduce the production of inflammatory cytokines, which can help to reduce inflammation and associated symptoms. In neurological disorders, this compound has been shown to improve cognitive function and reduce the accumulation of beta-amyloid plaques.
Avantages Et Limitations Des Expériences En Laboratoire
1-((3,4-difluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine has several advantages for use in lab experiments. This compound is highly selective for HDAC6, which makes it a useful tool for studying the role of this protein in cell growth and division. Additionally, this compound has been shown to have low toxicity, which makes it a relatively safe compound to use in lab experiments.
One limitation of this compound is that it is a small molecule drug, which can limit its effectiveness in certain applications. For example, this compound may not be effective in treating diseases that require larger molecules, such as antibodies or proteins.
Orientations Futures
There are several future directions for research on 1-((3,4-difluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine. One area of research is the development of new analogs of this compound that have improved efficacy and selectivity. Additionally, further research is needed to determine the full range of therapeutic applications for this compound, including its potential use in other diseases beyond cancer, inflammation, and neurological disorders. Finally, research is needed to determine the optimal dosage and administration of this compound for use in therapeutic applications.
Méthodes De Synthèse
1-((3,4-difluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine can be synthesized using a multi-step process that involves the reaction of several different chemical compounds. The first step involves the reaction of 3,4-difluorobenzene sulfonamide with 1-methyl-1H-pyrazol-3-ylamine to form an intermediate compound. This intermediate is then reacted with piperidine in the presence of a palladium catalyst to yield the final product, this compound.
Applications De Recherche Scientifique
1-((3,4-difluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine has been shown to have potential therapeutic applications in a range of diseases, including cancer, inflammation, and neurological disorders. In cancer, this compound has been shown to inhibit the growth of cancer cells by blocking the activity of a protein called HDAC6. This protein is involved in the regulation of cell growth and division, and its inhibition can lead to the death of cancer cells.
In inflammation, this compound has been shown to reduce the production of inflammatory cytokines, which are proteins that play a key role in the immune response. This can help to reduce inflammation and associated symptoms, such as pain and swelling.
In neurological disorders, this compound has been shown to have potential as a treatment for Alzheimer's disease. This compound has been shown to improve cognitive function and reduce the accumulation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease.
Propriétés
IUPAC Name |
1-(3,4-difluorophenyl)sulfonyl-3-(1-methylpyrazol-3-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2N3O2S/c1-19-8-6-15(18-19)11-3-2-7-20(10-11)23(21,22)12-4-5-13(16)14(17)9-12/h4-6,8-9,11H,2-3,7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNARJSRUVVGRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,4-difluorophenyl)-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2950077.png)
![3-(1-(2-(4-(isopropylthio)phenyl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2950079.png)

![3-[(4-chlorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-ylamine](/img/structure/B2950082.png)




![4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2950091.png)

![4-[(E)-3-[(1-cyanocyclopentyl)amino]-3-oxoprop-1-enyl]-N-methylbenzamide](/img/structure/B2950095.png)

